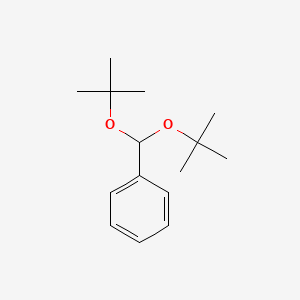

(Di-tert-butoxymethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32461-97-5 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

bis[(2-methylpropan-2-yl)oxy]methylbenzene |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)16-13(17-15(4,5)6)12-10-8-7-9-11-12/h7-11,13H,1-6H3 |

InChI Key |

GZQOETOKJRRZCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(C1=CC=CC=C1)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Di Tert Butoxymethyl Benzene and Congeners

Established Synthetic Pathways for Aromatic Diacetals and Diketals

The formation of acetals and ketals on aromatic rings typically involves the reaction of a corresponding aromatic aldehyde or ketone with an alcohol in the presence of an acid catalyst. The synthesis of aromatic diacetals, where two such groups are present on the same benzene (B151609) ring, builds upon these fundamental principles but introduces additional complexity.

One common approach involves the di-formylation or di-acylation of an aromatic substrate, followed by acetalization. For instance, benzene can be subjected to a Gattermann-Koch or Vilsmeier-Haack reaction to introduce two formyl groups, which are then converted to acetals. However, directing the second formylation to the desired position relative to the first can be challenging and often results in a mixture of isomers.

A more direct route to aromatic diacetals involves the direct reaction of a di-functionalized benzene derivative. For example, a dihydroxybenzene (catechol, resorcinol, or hydroquinone) can be alkylated to form a diether, which can then be further functionalized. While not a direct acetal (B89532) synthesis, this highlights the stepwise approach often necessary for preparing polysubstituted aromatic compounds.

The synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene, a related compound, illustrates the principles of electrophilic aromatic substitution on an activated ring. rsc.org In this case, the methoxy (B1213986) groups activate the ring towards Friedel-Crafts alkylation. rsc.org This suggests that a precursor with existing activating groups could be a viable starting point for introducing acetal functionalities.

The following table summarizes some established methods for the synthesis of functionalized aromatic compounds that can serve as precursors to diacetals.

| Precursor Type | Synthetic Method | Key Features |

| Diformylbenzene | Gattermann-Koch or Vilsmeier-Haack Reaction | Introduces formyl groups that can be converted to acetals. |

| Diacylbenzene | Friedel-Crafts Acylation | Allows for the introduction of keto groups for subsequent ketal formation. |

| Dihydroxybenzene | Williamson Ether Synthesis | Forms diethers that can be further modified. |

Rational Design of Precursors and Reagents for Di-tert-butoxymethylation of Benzene Derivatives

The synthesis of (Di-tert-butoxymethyl)benzene specifically requires the introduction of two -CH(O-t-Bu)₂ groups onto a benzene ring. The rational design of this process centers on the choice of the starting benzene derivative and the tert-butylating agent.

A plausible precursor would be a diformylbenzene, which can be prepared through established methods. The subsequent acetalization with tert-butanol (B103910) would then yield the desired product. The choice of the diformylbenzene isomer (ortho, meta, or para) would dictate the final substitution pattern of the diacetal.

Alternatively, a one-pot approach could be envisioned, although likely more challenging. This might involve the direct reaction of benzene or a substituted benzene with a reagent that can deliver the "CH(O-t-Bu)₂" moiety. Such a reagent would likely be a highly reactive electrophile, and controlling the degree and position of substitution would be critical.

The use of bulky reagents like tert-butanol presents steric challenges. The large size of the tert-butyl groups can hinder the reaction, especially the introduction of the second acetal group. Therefore, optimizing reaction conditions such as temperature, catalyst, and solvent is crucial for achieving good yields.

The following table outlines key considerations in the rational design of the synthesis.

| Design Aspect | Consideration | Rationale |

| Benzene Precursor | Isomer of diformylbenzene (ortho, meta, para) | Determines the final regiochemistry of the diacetal. |

| Acetalizing Reagent | tert-Butanol | Provides the necessary tert-butoxy (B1229062) groups for the acetal. |

| Catalyst | Acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid) | Facilitates the acetalization reaction. |

| Reaction Conditions | Temperature, Solvent | Optimized to overcome steric hindrance and favor di-substitution. |

Chemo- and Regioselective Approaches in Acetal Formation on Aromatic Nuclei

Achieving chemo- and regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of synthesizing this compound from a precursor that may have other reactive sites, it is crucial to choose reaction conditions that favor acetal formation exclusively. For instance, if the starting material contains both an aldehyde and a less reactive ketone, it is possible to selectively protect the aldehyde as an acetal. researchgate.netorganic-chemistry.org

Regioselectivity concerns the position at which the functional groups are introduced on the aromatic ring. The directing effects of existing substituents on the benzene ring play a crucial role. libretexts.orgmasterorganicchemistry.com For example, if the first -CH(O-t-Bu)₂ group is introduced, its electronic and steric properties will influence the position of the second incoming group. The bulky nature of the di-tert-butoxymethyl group would likely direct subsequent substitutions to the para position, or to the meta position depending on the reaction conditions and the nature of the electrophile.

The order of reactions is also a critical factor in controlling regioselectivity. libretexts.orgmasterorganicchemistry.com For instance, performing a Friedel-Crafts acylation followed by reduction and then another substitution can lead to a different isomer than if the steps were performed in a different order. libretexts.org

Modern synthetic methods often employ catalysts to enhance selectivity. For example, various metal complexes have been shown to catalyze acetalization reactions with high chemoselectivity. researchgate.net The choice of catalyst can be tailored to favor the formation of a specific isomer.

The table below highlights strategies for achieving selectivity in aromatic acetal synthesis.

| Selectivity Type | Strategy | Example |

| Chemoselectivity | Use of selective catalysts (e.g., CoCl₂) researchgate.net | Selective acetalization of an aldehyde in the presence of a ketone. |

| Control of reaction conditions (e.g., mild acid) | Protection of more reactive carbonyl groups. | |

| Regioselectivity | Exploiting directing group effects | An ortho,para-directing group will favor substitution at these positions. |

| Stepwise synthesis with controlled introduction of groups | Installing a meta-director first to achieve meta-disubstitution. masterorganicchemistry.com |

Elucidation of Reaction Mechanisms Governing Di Tert Butoxymethyl Benzene Transformations

Oxidative Functionalization of Benzylic Ether Linkages

The benzylic C-H bonds in (Di-tert-butoxymethyl)benzene are susceptible to oxidative functionalization, a process that can be mediated by various catalytic systems. A prominent example is the use of N-Hydroxyphthalimide (NHPI), which facilitates the oxygenation of these linkages.

N-Hydroxyphthalimide (NHPI)-Mediated Oxygenation of this compound with Nitric Oxide

A novel approach for the partial oxygenation of benzylic ethers, including 1,3-di-tert-butoxymethyl benzene (B151609), utilizes nitric oxide (NO) in the presence of a catalytic amount of N-Hydroxyphthalimide (NHPI). nih.gov This method has proven effective for converting a variety of benzylic ethers into their corresponding partially oxidized products, which are often challenging to synthesize using conventional methods. nih.gov

In a specific example, the reaction of 1,3-di-tert-butoxymethyl benzene with nitric oxide, catalyzed by NHPI, yields 1,3-benzenedicarbaldehyde in good yield. nih.gov The reaction is typically carried out at a moderate temperature, for instance, 60°C. nih.gov The proposed mechanism suggests that the reaction proceeds through the formation of a carbocation intermediate. nih.gov This method represents a significant advancement in the selective oxidation of benzylic ethers.

Computational and Experimental Insights into Carbocationic Intermediates in Benzylic Ether Oxidation

The oxidation of benzylic ethers, such as this compound, in the presence of an NHPI catalyst is believed to involve the formation of a carbocation as a key intermediate. nih.gov This hypothesis is supported by the nature of the products obtained and by mechanistic studies of similar reactions. nih.govacs.org

The reaction of ethers with nitric oxide catalyzed by NHPI is thought to proceed via a pathway that favors the generation of a carbocation. nih.gov This intermediate is then trapped by an oxygen source, leading to the formation of partially oxidized products. nih.gov For instance, the oxidation of phthalane, a related benzylic ether, with NO and NHPI is suggested to proceed through a hemiacetal intermediate, which is consistent with a carbocationic pathway. nih.gov

Computational studies on related systems, such as the oxidation of benzylic centers using sodium chlorite (B76162) as the oxidant and NHPI as the catalyst, have provided further insights. acs.org These studies, combining experimental and spectroscopic techniques with electronic structure calculations, help to elucidate the energetic barriers and the nature of the intermediates involved in these complex transformations. acs.org

Mechanistic Discernment between Radical and Ionic Pathways in NHPI Catalysis

The mechanism of N-oxyl radical catalyzed oxidation is a subject of ongoing scientific investigation. rsc.org In the context of NHPI catalysis, both radical and ionic pathways are possible, and the operative mechanism can depend on the specific substrate and reaction conditions.

A key factor in distinguishing between these pathways is the NO–H bond dissociation energy (BDE) of the hydroxylamine (B1172632) catalyst. rsc.org For the electrocatalytic oxidation of benzyl (B1604629) alcohol, a model system for benzylic ether oxidation, a thermodynamic model has been developed. rsc.org This model suggests that catalysts with NO–H BDEs smaller than 74 kcal mol⁻¹ tend to react via an ionic mechanism, while those with BDEs greater than 78 kcal mol⁻¹ favor a radical mechanism. rsc.org N-Hydroxyphthalimide (NHPI) itself has a relatively high BDE, suggesting that radical pathways are often favored in its catalytic cycles. rsc.org

The phthalimido-N-oxyl (PINO) radical, formed from NHPI, is a highly efficient hydrogen atom abstractor, capable of initiating radical chain reactions. researchgate.net In many NHPI-catalyzed oxidations, the initial step is the abstraction of a hydrogen atom from the benzylic position to form a stabilized benzylic radical. acs.orgresearchgate.net This radical can then undergo further reactions, such as radical-radical coupling or oxidation, to yield the final product. acs.org However, the formation of carbocationic intermediates, as suggested in the NHPI/NO system, indicates that ionic pathways can also be significant. nih.gov The interplay between these two mechanistic manifolds is a crucial aspect of understanding the full scope of NHPI catalysis.

Acid-Catalyzed Deacetalization and Related Rearrangement Reactions of this compound

Under acidic conditions, this compound can undergo deacetalization. This reaction involves the cleavage of the ether linkages, leading to the formation of terephthalaldehyde (B141574) and tert-butanol (B103910). The generally accepted mechanism for the deprotection of tert-butyl ethers involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation. stackexchange.com

While specific studies on the rearrangement reactions of this compound under acidic conditions are not extensively detailed in the provided search results, the behavior of similar aromatic compounds with bulky substituents provides some insight. For instance, the treatment of tert-butylbenzene (B1681246) with strong acid can lead to the cleavage of the C-C bond and the formation of benzene and the tert-butyl cation. stackexchange.com This occurs through protonation of the aromatic ring, specifically at the carbon bearing the substituent, which facilitates the elimination of the stable carbocation. stackexchange.com It is plausible that analogous rearrangements or fragmentation pathways could be accessible to this compound under forcing acidic conditions.

Catalytic Systems and Strategies for Di Tert Butoxymethyl Benzene Derivatization

Organocatalysis: Focus on N-Hydroxyphthalimide (NHPI) and Related Imide-N-oxyl Radical Systems

Organocatalysis has emerged as a powerful, metal-free approach for a variety of chemical transformations. Among the most prominent organocatalysts for the oxidation of C-H bonds are N-hydroxyphthalimide (NHPI) and its derivatives. These catalysts operate through the generation of the phthalimide-N-oxyl (PINO) radical, a highly reactive species capable of abstracting hydrogen atoms from benzylic positions. rsc.orgscispace.com

The catalytic cycle is typically initiated by a co-catalyst or an external stimulus, which converts NHPI to the PINO radical. This radical then abstracts a benzylic hydrogen from a substrate like (Di-tert-butoxymethyl)benzene, generating a benzylic radical. This intermediate can then react with molecular oxygen or other radical trapping agents to form a variety of functionalized products, such as ketones, aldehydes, or esters, while regenerating the catalyst. rsc.orgbohrium.com

Table 1: NHPI-Catalyzed Aerobic Oxidation of Alkylarenes

| Catalyst System | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| NHPI / Co(OAc)₂ | Toluene | O₂, Acetonitrile, 100°C | Benzoic Acid | >95 | bohrium.com |

| NHSI / Fe(NO₃)₃ | Ethylbenzene | O₂, 1,2-Dichloroethane, 100°C | Acetophenone | 95 | rsc.org |

| NHPI | Toluene | O₂, Hexafluoroisopropanol, 90°C | Benzaldehyde (B42025) | 45.7 | liverpool.ac.uk |

Note: This data is for analogous alkylarenes and is intended to illustrate the potential of NHPI-based systems for the derivatization of this compound.

Transition Metal-Catalyzed Transformations Applicable to Benzylic Ethers

Transition metal catalysis offers a broad and versatile toolkit for the functionalization of otherwise inert C-H and C-O bonds in molecules like this compound. A variety of transition metals, including palladium, nickel, copper, iron, and ruthenium, have been successfully employed for the oxidation, arylation, and other transformations of benzylic compounds.

The mechanisms of these transformations can be broadly categorized as either inner-sphere or outer-sphere. Inner-sphere mechanisms often involve the formation of an organometallic intermediate through C-H activation, which can then undergo further reactions. The use of directing groups is a common strategy to achieve high regioselectivity in these transformations.

A notable example of a transition metal-catalyzed reaction applicable to benzylic ethers is the titanocene-catalyzed conversion of benzylic ethers to acetals. This reaction proceeds through single-electron steps and demonstrates the potential for highly selective transformations under reducing conditions. While specific data for the transition metal-catalyzed derivatization of this compound is scarce, the extensive research on related benzylic ethers highlights the vast potential of this approach.

Table 2: Transition Metal-Catalyzed Derivatization of Benzylic Compounds

| Catalyst System | Substrate | Reaction | Product | Yield (%) | Reference |

| Cp₂TiCl₂ / Zn | Benzyl (B1604629) Phenyl Ether | Acetalization | Benzaldehyde dimethyl acetal (B89532) | High | |

| CuI / FeCl₂·4H₂O | 2-Benzylpyridine | Oxidation | 2-Benzoylpyridine | 75-95 | |

| Pd(OAc)₂ | 2-Aryl-1,3-dicarbonyls | C-H Functionalization/Annulation | α-Isochromenyl acrylates | - |

Note: This data is for analogous benzylic compounds and is intended to illustrate the potential of transition metal catalysis for the derivatization of this compound.

Photocatalytic and Electrocatalytic Approaches for C-H Functionalization in Benzylic Systems

In recent years, photocatalysis and electrocatalysis have gained significant attention as sustainable and powerful methods for C-H functionalization. These techniques often operate under mild conditions and can provide unique reactivity and selectivity compared to traditional thermal methods.

Photoredox catalysis, using either transition metal complexes or organic dyes, can initiate radical reactions by generating benzylic radicals from substrates like this compound upon light irradiation. rsc.org These radicals can then participate in a variety of bond-forming reactions. For instance, a recently developed molybdenum dioxo complex has been shown to mediate direct photocatalytic C-H functionalization.

Electrocatalysis offers another avenue for the controlled oxidation or reduction of organic molecules. Anodic oxidation can be employed to generate benzylic cations from benzylic ethers, which can then be trapped by nucleophiles to yield functionalized products. A relevant example is the electrochemical methoxylation of 3-tert-butyltoluene (B89660) to produce 3-tert-butylbenzaldehyde (B1365090) dimethylacetal, demonstrating the feasibility of such transformations.

Table 3: Photocatalytic and Electrocatalytic Functionalization of Benzylic Compounds

| Method | Catalyst/Mediator | Substrate | Reaction | Product | Yield (%) | Reference |

| Photocatalysis | 1-Chloroanthraquinone | O-(4-methoxybenzyl) oxime ether | Iminyl Radical Cyclization | Pyrroline | - | |

| Electrocatalysis | - | 3-tert-Butyltoluene | Methoxylation | 3-tert-Butylbenzaldehyde dimethyl acetal | 54 (total recovery) |

Note: This data is for analogous benzylic compounds and is intended to illustrate the potential of photocatalytic and electrocatalytic methods for the derivatization of this compound.

Design and Optimization of Heterogeneous Catalysts for Selective Conversions

Heterogeneous catalysts are highly attractive for industrial applications due to their ease of separation from the reaction mixture and potential for recycling. The design and optimization of such catalysts are crucial for achieving high activity and selectivity in the derivatization of molecules like this compound.

Layered double hydroxides (LDHs) containing various metal cations have been investigated as effective catalysts for the oxidation of benzylic alcohols and could be applicable to benzylic ethers. Similarly, perovskite-type oxides have shown promise as heterogeneous catalysts for the oxidation of alkylaromatics. Another advanced catalytic system involves the use of a polyoxometalate-based metal-organic framework (POMOF) in conjunction with NHPI for the selective aerobic oxidation of benzylic C-H bonds.

The performance of these heterogeneous catalysts is highly dependent on their composition, structure, and surface properties. For instance, the choice of metal in an LDH catalyst can significantly influence its oxidative activity. The development of robust and highly selective heterogeneous catalysts remains a key area of research for the practical application of benzylic ether derivatization.

Table 4: Heterogeneous Catalysis for the Oxidation of Benzylic Compounds

| Catalyst | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Ni-Al-LDH | 1-Phenylethanol | O₂, Diphenyl ether, 180°C | Acetophenone | >90 | |

| LaMnO₃ Perovskite | Xanthene | O₂, Toluene, 100°C | Xanthone | 99 | |

| Cu₂O-CuO/Chitosan | Fluorene | O₂, Acetonitrile, Room Temp. | Fluorenone | 97 |

Note: This data is for analogous benzylic compounds and is intended to illustrate the potential of heterogeneous catalysts for the derivatization of this compound.

Computational Chemistry and Theoretical Modeling of Di Tert Butoxymethyl Benzene Systems

Transition State Characterization and Reaction Pathway Analysis for Key Transformations

Theoretical modeling is indispensable for mapping the potential energy surfaces of chemical reactions involving (Di-tert-butoxymethyl)benzene. By identifying and characterizing transition states, chemists can understand the mechanisms and kinetics of key transformations, such as its synthesis or decomposition.

The formation of this compound, for example, can occur through the etherification of a xylene derivative with tert-butanol (B103910). researchgate.netmdpi.com Computational studies can model this reaction to determine whether it proceeds through an SN1 or SN2 mechanism. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. rsc.org

For an SN1-type reaction, the rate-determining step would be the formation of a tert-butyl carbocation. For an SN2-type reaction, the mechanism would be concerted. Computational methods can distinguish between these pathways by locating the corresponding transition state structures and calculating their activation energies. researchgate.net Vibrational frequency calculations are then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. rsc.org

Intrinsic Reaction Coordinate (IRC) calculations can further be used to trace the reaction path downhill from the transition state to the reactants and products, ensuring that the located transition state connects the correct minima on the potential energy surface. rsc.org

Table 2: Illustrative Calculated Activation Energies for a Postulated Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) | Computational Method |

| Ether Cleavage (Proton-assisted) | 25-35 | DFT/B3LYP/6-311+G |

| Electrophilic Aromatic Substitution | 15-25 | DFT/B3LYP/6-311+G |

This table provides hypothetical activation energy ranges for plausible reactions involving this compound, based on computational studies of similar reactions.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The presence of two flexible di-tert-butoxymethyl groups imparts significant conformational freedom to the molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential computational techniques for exploring the vast conformational space of this compound and understanding its intermolecular interactions. acs.orgupenn.edu

MM methods, which use classical force fields to describe the potential energy of a system, are well-suited for rapidly exploring a wide range of conformations. nih.gov By performing a systematic conformational search, the various low-energy conformers of this compound can be identified. These conformers will differ in the orientation of the tert-butyl groups relative to the benzene (B151609) ring and each other. The steric bulk of the tert-butyl groups is expected to play a major role in determining the preferred conformations, minimizing steric hindrance. upenn.edu

MD simulations provide a dynamic picture of the molecule's behavior over time. acs.org By simulating the motion of the atoms at a given temperature, MD can reveal the flexibility of the molecule and the timescales of conformational changes. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations can provide insights into solvation effects and the nature of non-covalent interactions, such as van der Waals forces and hydrogen bonding (if applicable in a given environment). acs.orgacs.org

In Silico Prediction of Spectroscopic Parameters and Thermodynamic Properties

Computational chemistry offers powerful tools for the in silico prediction of various spectroscopic and thermodynamic properties of this compound, which can aid in its characterization and in understanding its behavior under different conditions.

Spectroscopic Parameters:

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. This predicted spectrum can be invaluable for assigning the peaks in an experimental spectrum and confirming the molecule's structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT methods. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic vibrational modes, such as C-O-C stretching, C-H stretching of the aromatic ring and alkyl groups, and benzene ring vibrations. nist.gov

Thermodynamic Properties:

By performing frequency calculations on the optimized molecular structure, various thermodynamic properties can be predicted using statistical mechanics principles. These properties include:

Standard Enthalpy of Formation (ΔHf°): This value indicates the energy change when the compound is formed from its constituent elements in their standard states. irsn.fr

Standard Gibbs Free Energy of Formation (ΔGf°): This property is crucial for predicting the spontaneity of reactions involving the compound.

Entropy (S°): This value provides a measure of the molecule's disorder.

Heat Capacity (Cp): This property describes how the molecule's temperature changes as it absorbs heat.

These predicted thermodynamic properties are vital for chemical process design and for understanding the molecule's stability and equilibrium behavior in various chemical systems. wikipedia.org

Table 3: Predicted Spectroscopic and Thermodynamic Data for this compound (Illustrative)

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (CH2) | 4.5 - 4.7 ppm |

| 13C NMR Chemical Shift (C-O) | 70 - 75 ppm |

| Major IR Absorption (C-O-C stretch) | 1050 - 1150 cm-1 |

| Standard Enthalpy of Formation (ΔHf°) | -150 to -170 kcal/mol |

| Standard Entropy (S°) | 120 - 130 cal/mol·K |

Note: The values in this table are illustrative and based on general expectations for a molecule with this structure. Actual values would require specific computational studies.

Advanced Spectroscopic and Analytical Characterization of Di Tert Butoxymethyl Benzene and Its Transformation Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (Di-tert-butoxymethyl)benzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

In the ¹H NMR spectrum of a related compound, 1,4-di-tert-butylbenzene, the signals for the tert-butyl protons typically appear as a singlet in the upfield region, while the aromatic protons give rise to signals in the downfield region. chemicalbook.com The integration of these signals provides a ratio of the number of protons of each type. For this compound, one would expect to see distinct signals for the tert-butyl protons, the methylene (B1212753) (-CH₂-) protons, and the aromatic protons of the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons, the methylene carbons, and the carbons of the tert-butoxy (B1229062) groups would be observed in characteristic regions of the spectrum. For instance, in related structures, the carbon atoms of the tert-butyl group show characteristic chemical shifts. rsc.orgchemicalbook.com

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between atoms. COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the molecular structure. HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached, providing a powerful tool for assigning both ¹H and ¹³C spectra unambiguously. These advanced NMR methods are crucial for confirming the precise structure of this compound and for identifying its transformation products by revealing changes in the molecular framework. rsc.org

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| 1,4-Di-tert-butylbenzene | ¹H | Value not available | Value not available |

| 1,3-Di-tert-butylbenzene | ¹H | Value not available | Value not available |

| Related tert-butyl compound | ¹³C | 137.64, 136.24, 135.29, 133.05, 132.42, 131.73, 130.33, 129.94, 125.59, 120.50, 95.01, 21.49 | Not applicable |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. This is achieved by comparing the experimentally measured mass to the calculated mass for the proposed formula with a very low margin of error.

In addition to molecular formula confirmation, mass spectrometry provides valuable information about the structure of a molecule through the analysis of its fragmentation pattern. researchgate.net When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific compound and can be used to deduce its structure. For this compound, common fragmentation pathways would likely involve the loss of a tert-butyl group or a tert-butoxymethyl group. The fragmentation of tert-butylated naphthalene (B1677914) compounds has been shown to proceed via the loss of a methyl radical. researchgate.net The resulting fragment ions are detected and their mass-to-charge ratios (m/z) are plotted to generate a mass spectrum. The analysis of these fragmentation patterns is a powerful tool for identifying unknown transformation products of this compound.

Electrospray ionization (ESI) is a soft ionization technique often used in HRMS that allows for the analysis of molecules with minimal fragmentation, which is ideal for confirming the molecular weight. rsc.org In contrast, techniques like electron ionization (EI) induce more extensive fragmentation, providing detailed structural information. nist.gov

Table 2: Expected HRMS Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C₁₆H₂₆O₂ |

| Calculated Monoisotopic Mass | 250.1933 u |

| Major Fragment Ions (Hypothetical) | [M - C₄H₉]⁺, [M - OCH₂(C(CH₃)₃)]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing the vibrations of its chemical bonds.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum shows absorption bands that are characteristic of different functional groups. For (Di-t-butoxymethyl)benzene, one would expect to see characteristic C-H stretching vibrations for the aromatic ring and the aliphatic tert-butyl and methylene groups. Additionally, strong C-O stretching vibrations associated with the ether linkages would be a key feature of the spectrum. The presence of a substituted benzene ring would also give rise to characteristic absorption bands in the "fingerprint" region of the spectrum.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also be effective in identifying the C-H and C-O vibrations. researchgate.net The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum.

Together, IR and Raman spectroscopy provide a comprehensive picture of the functional groups present in this compound and can be used to monitor chemical transformations that involve changes to these functional groups. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C-O Stretch (Ether) | 1250-1050 | IR |

| Benzene Ring Vibrations | 1600-1450 | IR, Raman |

Note: These are general ranges for the expected vibrational frequencies.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, if a suitable single crystal can be grown, single-crystal XRD can provide a precise and unambiguous determination of its molecular structure, including bond lengths, bond angles, and conformational details. nih.govnih.gov This technique is considered the gold standard for structural elucidation of crystalline compounds. researchgate.net

The process involves irradiating a single crystal with X-rays and measuring the diffraction pattern produced by the electrons of the atoms in the crystal. This diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. The resulting crystal structure provides invaluable information about the packing of the molecules in the solid state and any intermolecular interactions that may be present. nih.gov

Powder X-ray diffraction (PXRD) is used when single crystals are not available. While it does not provide the same level of detail as single-crystal XRD, PXRD can be used to identify the crystalline phases present in a sample and to assess its purity. The powder diffraction pattern is a unique fingerprint for a particular crystalline solid.

The successful application of XRD to this compound would provide definitive proof of its molecular structure and conformation in the solid state. researchgate.net

Advanced Chromatographic and Hyphenated Techniques for Purity and Reaction Monitoring

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its chemical reactions. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most widely used chromatographic methods.

GC is particularly well-suited for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation of the components of the mixture is based on their different affinities for the stationary phase within the column. By coupling a gas chromatograph to a mass spectrometer (GC-MS), it is possible to separate the components of a mixture and to identify them based on their mass spectra. lcms.czhzdr.de This hyphenated technique is extremely powerful for the analysis of complex mixtures and for the identification of reaction byproducts. hzdr.de

HPLC is used for the separation of less volatile or thermally sensitive compounds. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. Different detectors can be used with HPLC, including ultraviolet (UV) detectors and mass spectrometers (LC-MS). lcms.cz

These chromatographic techniques are essential for determining the purity of synthesized this compound and for monitoring the course of reactions involving this compound. By taking samples at different time points during a reaction and analyzing them by GC or HPLC, it is possible to follow the disappearance of the starting materials and the appearance of the products, thereby optimizing reaction conditions.

Table 4: Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Application |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, analysis of volatile transformation products. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, analysis of non-volatile transformation products. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS. | Identification of components in complex mixtures, reaction monitoring. lcms.czhzdr.de |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of MS. | Identification of non-volatile components in complex mixtures. lcms.cz |

Future Research Directions and Emerging Opportunities in Di Tert Butoxymethyl Benzene Chemistry

Development of Enantioselective and Diastereoselective Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. The development of enantioselective and diastereoselective routes to derivatives of (Di-tert-butoxymethyl)benzene could unlock new classes of chiral ligands, auxiliaries, and building blocks.

Future research could focus on adapting existing asymmetric methodologies to the synthesis of chiral analogues of this compound. For instance, the asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with phenols, mediated by nucleophilic amine catalysts, has proven effective for creating chiral aryl allyl ethers with high enantioselectivity. nih.gov Investigating similar strategies, where a prochiral precursor to the di-tert-butoxymethyl group is employed, could yield enantiomerically enriched products.

Furthermore, the diastereoselective synthesis of acetals is a well-established field, with methods ranging from transacetalization reactions using chiral auxiliaries to multicomponent cycloadditions. nih.govacs.orgnih.gov Research into the diastereoselective formation of the acetal (B89532) moieties in this compound, potentially starting from a chiral diol or employing a chiral catalyst, could lead to the controlled synthesis of specific stereoisomers. The table below outlines potential asymmetric synthetic strategies that could be explored.

| Asymmetric Strategy | Potential Precursors | Key Transformation | Anticipated Outcome |

| Catalytic Asymmetric Etherification | Benzene (B151609) with prochiral carbinol functionalities | Enantioselective O-alkylation | Enantiomerically enriched this compound derivatives |

| Diastereoselective Acetal Formation | Chiral diols and benzaldehyde (B42025) derivatives | Acid-catalyzed acetalization | Diastereomerically pure protected benzaldehyde derivatives |

| Kinetic Resolution | Racemic this compound derivatives | Enantioselective enzymatic hydrolysis | Separation of enantiomers |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric properties of this compound make it an intriguing substrate for exploring novel reactivity. The electron-donating nature of the alkoxy groups can activate the benzene ring towards certain transformations, while the bulky tert-butyl groups can direct reactions to specific positions and potentially stabilize reactive intermediates.

A significant area for future research lies in the C-H functionalization of the aromatic ring. mdpi.commdpi.combeilstein-journals.orgrsc.org Transition metal-catalyzed C-H activation offers a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds, minimizing the need for pre-functionalized starting materials. Investigating the regioselectivity of C-H activation on the this compound scaffold could lead to the development of efficient methods for synthesizing complex substituted aromatic compounds.

Another avenue for exploration is the cleavage of the benzyl (B1604629) ether-like C-O bonds. While benzyl ethers are typically cleaved under harsh conditions, recent advances have demonstrated milder, more selective methods, such as visible-light-mediated debenzylation. acs.orgorganic-chemistry.orgyoutube.com Applying these modern techniques to this compound could provide controlled access to the corresponding phenols or other functionalized derivatives, expanding its synthetic utility. The potential for unprecedented transformations, such as skeletal rearrangements or intramolecular cyclizations induced by the sterically demanding di-tert-butoxymethyl groups, also warrants investigation.

| Reaction Type | Potential Reagents/Catalysts | Expected Transformation |

| C-H Arylation | Palladium or Rhodium catalysts | Direct formation of biaryl structures |

| C-H Alkylation | Iron or Copper catalysts | Introduction of alkyl chains to the aromatic ring |

| Oxidative Debenzylation | Bromo radical-based reagents | Cleavage of C-O bonds to form phenols or carbonyls |

| Photoredox Catalysis | Organic photosensitizers | Novel C-H functionalization and bond formations |

Implementation of Sustainable and Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. alfa-chemistry.com Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic protocols.

This includes the exploration of green solvents, catalytic systems, and energy sources. For example, the Williamson ether synthesis, a classical method for forming ether linkages, can be made more sustainable by using recyclable catalysts, alternative reactants, and energy-efficient techniques like microwave irradiation. numberanalytics.com The development of catalytic, atom-economical methods for the synthesis of this compound, avoiding stoichiometric reagents and harsh conditions, would be a significant advancement. innovations-report.comacs.org

Furthermore, the use of bio-based starting materials could enhance the green credentials of this compound synthesis. For instance, the synthesis of polyvinyl aromatic acetals from sustainable aromatic aldehydes derived from biomass has been reported. rsc.org Investigating the possibility of deriving the benzaldehyde core of this compound from renewable sources would be a valuable long-term goal.

| Green Chemistry Approach | Specific Implementation | Potential Benefits |

| Catalysis | Use of earth-abundant metal catalysts (e.g., iron, copper) | Reduced cost and toxicity |

| Alternative Solvents | Water, ionic liquids, or solvent-free conditions | Reduced environmental impact |

| Energy Efficiency | Microwave-assisted or photochemical synthesis | Faster reaction times and lower energy consumption |

| Renewable Feedstocks | Bio-derived benzaldehyde | Reduced reliance on fossil fuels |

Interdisciplinary Applications in Materials Science, Supramolecular Chemistry, and Nanotechnology

The unique structural features of this compound suggest a range of potential applications in various interdisciplinary fields. The rigid aromatic core combined with the flexible and bulky di-tert-butoxymethyl groups could impart interesting properties to polymers, supramolecular assemblies, and nanomaterials.

In materials science, incorporating this compound as a monomer or a functional additive in polymers could lead to materials with enhanced thermal stability, solubility, and specific mechanical properties. Poly(aryl ether)s are a class of high-performance polymers known for their excellent properties, and the inclusion of the di-tert-butoxymethyl moiety could offer a new avenue for tuning these characteristics. digitellinc.comacs.orgrsc.orgnih.govnumberanalytics.com

The field of supramolecular chemistry offers exciting possibilities for the self-assembly of this compound into well-defined architectures. The ether oxygen atoms could act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. numberanalytics.comacs.orgacs.orgfrontiersin.orgnih.gov This could enable the formation of host-guest complexes, molecular capsules, or extended networks with potential applications in sensing, catalysis, and drug delivery.

In nanotechnology, this compound and its derivatives could be used to functionalize the surface of nanoparticles, such as gold nanoparticles, to control their solubility, stability, and interactions with their environment. nih.gov The aromatic core provides a platform for attachment to the nanoparticle surface, while the di-tert-butoxymethyl groups can be tailored to modulate surface properties.

| Field | Potential Application | Key Structural Feature |

| Materials Science | Monomer for high-performance polymers | Rigid aromatic core and bulky side groups |

| Supramolecular Chemistry | Building block for self-assembled structures | Hydrogen bond accepting ether oxygens and π-stacking aromatic ring |

| Nanotechnology | Surface modification of nanoparticles | Aromatic core for surface binding and tunable side groups |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Di-tert-butoxymethyl)benzene, and how do steric effects influence reaction efficiency?

- Methodology : The compound can be synthesized via alkylation of benzene derivatives using tert-butyl halides or tert-butoxycarbonyl (Boc) protecting groups. For example, tert-butylation of methylbenzene analogs often employs Friedel-Crafts alkylation with AlCl₃ as a catalyst, but steric hindrance from tert-butoxy groups may require elevated temperatures (120–150°C) or microwave-assisted synthesis to improve yields .

- Key considerations : Monitor steric effects using computational tools (e.g., DFT calculations) to predict reaction feasibility .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions. For example, tert-butyl groups exhibit distinct singlet peaks at ~1.3 ppm in ¹H NMR .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., 208.30 g/mol for analogs) .

Q. What are the reactivity patterns of this compound under acidic or basic conditions?

- Methodology : The tert-butoxy groups are sensitive to strong acids (e.g., HCl or H₂SO₄), leading to cleavage via SN1 mechanisms. In contrast, basic conditions (e.g., NaOH) may hydrolyze methoxyethyl side chains in related compounds, requiring inert atmospheres for stability studies .

Advanced Research Questions

Q. How does this compound perform as a ligand or intermediate in asymmetric catalysis?

- Methodology : Test its coordination potential with transition metals (e.g., Pd or Ru) in cross-coupling reactions. For tert-butyl-substituted analogs, steric bulk can enhance enantioselectivity in chiral catalysts but may reduce reaction rates .

- Case study : Di-tert-butylphosphine ligands (e.g., in biphenyl systems) show improved catalytic efficiency in Suzuki-Miyaura reactions, suggesting similar potential for tert-butoxymethyl derivatives .

Q. What computational models best predict the electronic effects of tert-butoxymethyl substituents on benzene’s aromatic system?

- Methodology : Density functional theory (DFT) calculations can map electron density distribution and HOMO-LUMO gaps. For example, tert-butyl groups in 1,3,5-tri-tert-butylbenzene induce significant electron-donating effects, altering reactivity toward electrophiles .

Q. How can researchers resolve contradictions in reported spectral data for tert-butoxymethyl-substituted benzenes?

- Methodology : Replicate experiments under standardized conditions (e.g., solvent, temperature) and use deuterated solvents to eliminate impurities. For unresolved discrepancies, apply 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

- Guidelines : Use Schlenk lines or gloveboxes under nitrogen/argon atmospheres. Tert-butylbenzene analogs require flame-resistant labware (flash point ~89°C) and neutralization of acidic waste to prevent decomposition .

- Spill management : Absorb with diatomaceous earth and dispose via licensed hazardous waste facilities .

Applications in Materials Science

Q. Can this compound serve as a monomer for thermally stable polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.